1-Nitropyrene

Environmental monitoring Air particulate analysis Diesel exhaust characterization

Select 1-Nitropyrene when environmental monitoring protocols demand the most abundant diesel-exhaust nitro-PAH tracer with validated sub-femtomole HPLC-fluorescence detectability (0.32 fmol/injection). Unlike low-abundance dinitropyrene isomers, 1-NP delivers robust quantification across ambient PM₂.₅ samples. For Ames test validation, its ten-fold mutagenicity drop in nitroreductase-deficient TA98NR versus TA98 provides a definitive enzyme-functionality checkpoint, spanning a 4000-fold dynamic range when benchmarked against pyrenequinones. The well-characterized dG-C8-AP DNA adduct (1.7–1.9% CpG deletion frequency) serves as a quantitative low-mutagenicity reference for structure-activity studies. Procure as a certified reference material (BCR®) for GC/HPLC method validation or as ≥98% research-grade for routine toxicology workflows.

Molecular Formula C16H9NO2
Molecular Weight 247.25 g/mol
CAS No. 5522-43-0
Cat. No. B107360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitropyrene
CAS5522-43-0
Synonyms1-nitropyrene
3-nitropyrene
Molecular FormulaC16H9NO2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
InChIKeyALRLPDGCPYIVHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in diethyl ether;  soluble in ethanol and benzene at 15 °C;  soluble in toluene and tetrahydrofluorenone.
In water, 0.0118 mg/l @ 25 °C

1-Nitropyrene (CAS 5522-43-0): Baseline Characteristics and Class Identity for Research and Analytical Procurement


1-Nitropyrene (1-NP; CAS 5522-43-0; molecular formula C₁₆H₉NO₂; molecular weight 247.25 g/mol) is a mononitrated polycyclic aromatic hydrocarbon (nitro-PAH) in which a nitro group is substituted at the 1-position of the pyrene ring system [1]. It is formed primarily as a byproduct of incomplete combustion and is recognized as the predominant nitrated PAH emitted in diesel engine exhaust [2]. 1-NP is classified by the International Agency for Research on Cancer (IARC) as a probable human carcinogen (Group 2A) and has been extensively characterized for its mutagenic activity in bacterial and mammalian test systems [3].

Why Generic Nitro-PAH Substitution Fails: 1-Nitropyrene Is Not Interchangeable with Dinitropyrenes or 3-Nitrobenzanthrone


Nitro-PAHs are not a functionally homogeneous class. 1-Nitropyrene (1-NP) exhibits a distinct profile of environmental abundance, metabolic activation requirements, and mutagenic potency that differs substantially from closely related analogs, particularly 1,6-dinitropyrene (1,6-DNP), 1,8-dinitropyrene (1,8-DNP), and 3-nitrobenzanthrone (3-NBA). 1-NP is the most abundant nitro-PAH in diesel exhaust particulate matter, occurring at significantly higher concentrations than dinitropyrene isomers, yet it is markedly less mutagenic per unit mass in standard Ames assays [1]. Furthermore, 1-NP and dinitropyrenes are reduced via distinct nitroreductive pathways involving different bacterial nitroreductase enzymes, meaning that mutagenic activation in test systems is not interchangeable [2]. Substituting 1-NP with another nitro-PAH without accounting for these quantitative differences in abundance, potency, and metabolic activation will yield invalid environmental monitoring data and confounded toxicological interpretations. The evidence below quantifies exactly where 1-NP diverges from its closest comparators.

1-Nitropyrene (CAS 5522-43-0) Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Environmental Abundance: 1-Nitropyrene is the Predominant Nitro-PAH in Diesel Particulate, Occurring at Significantly Higher Concentrations than Dinitropyrene Isomers

In airborne particulate matter collected from downtown Kanazawa, Japan, 1-nitropyrene (1-NP) was detected at substantially higher concentrations than dinitropyrene (DNP) isomers across all particle size fractions. In the finest particulate fraction (<1.1 μm), 84% of the total 1-NP mass was observed, compared with 65–82% for the three DNP isomers evaluated. The mutagenic contribution of 1-NP to the total extract was 1.6% in strain TA98 and 2.1% in the nitroreductase-overexpressing strain YG1024, which, while modest compared to the DNPs on a per-mass basis, reflects 1-NP's far greater environmental abundance [1]. This abundance profile is unique among nitro-PAHs: 1-NP is consistently reported as the most abundant nitrated PAH in diesel exhaust, whereas 1,6-DNP and 1,8-DNP are present in much smaller quantities [2].

Environmental monitoring Air particulate analysis Diesel exhaust characterization

Comparative Mutagenic Potency: 1-Nitropyrene Is 40-Fold Less Mutagenic than Certain Chloro-PAHs but 4000-Fold More Potent than Pyrenequinones in TA100

In Salmonella typhimurium strain TA100, the mutagenic potency of 1-nitropyrene has been quantified relative to both more potent and less potent comparators. 1-NP exhibits approximately 0.25–0.375 revertants per ng in TA100, which is at least 40-fold lower than certain chloro-derivatives of PAHs (10–15 revertants per ng) but approximately 4000-fold higher than pyrenequinones [1]. 1-NP is described as weakly mutagenic in TA100 relative to its activity in TA98, with all nitropyrenes showing greater mutagenicity toward TA98 than TA100 [2]. This intermediate potency profile positions 1-NP as a useful reference compound for calibrating mutagenicity assays where both strong and weak mutagens must be evaluated within the same experimental framework.

Genetic toxicology Ames assay Mutagenicity screening

DNA Adduct Mutagenicity: 1-Nitropyrene-Derived C8-Guanine Adduct Induces Significantly Lower CpG Deletion Frequency than 1,6- and 1,8-Dinitropyrene Adducts

In a site-specific mutagenesis study comparing the major C8-deoxyguanosine adducts formed by 1-nitropyrene (dG-C8-AP), 1,6-dinitropyrene (dG-C8-1,6-ANP), and 1,8-dinitropyrene (dG-C8-1,8-ANP), the 1-NP-derived adduct induced markedly lower CpG deletion frequencies. In repair-competent E. coli without SOS induction, the 1-NP adduct induced 1.7% CpG deletions, whereas the 1,6-DNP and 1,8-DNP adducts induced 6.8% and 10.0% two-base deletions, respectively. With SOS induction, CpG deletions increased to 1.9% for 1-NP, 11.1% for 1,6-DNP, and 15.1% for 1,8-DNP [1]. Modeling studies attribute this difference to the additional nitro group on dinitropyrene adducts, which provides hydrogen-bonding stabilization to the promutagenic slipped frameshift intermediate [1]. This finding confirms that the dinitropyrene adducts are intrinsically more mutagenic than the 1-nitropyrene adduct in the same sequence context.

DNA adductomics Site-specific mutagenesis Carcinogenesis research

Nitroreductase-Dependent Mutagenicity: 1-Nitropyrene Mutagenicity in TA98 Is Reduced Ten-Fold in Nitroreductase-Deficient Strains

The mutagenicity of 1-nitropyrene is strictly dependent on bacterial nitroreductase activity. In a direct comparison using Salmonella typhimurium strains, the mutagenicity of 1-NP in nitroreductase-deficient strain TA98NR or YG7132 was ten-fold lower than in the nitroreductase-proficient parent strain TA98 [1]. Correlating with this reduction, nitroreductase activity, DNA adduct level, and mutagenicity were strongly correlated across three bacterial strains (TA98, TA98NR, and the nitroreductase-overexpressing YG1021), with YG1021 exhibiting the highest values for all three parameters and TA98NR exhibiting the lowest [2]. This nitroreductase dependence distinguishes 1-NP from dinitropyrenes: 1-NP and 1,3-dinitropyrene are efficiently activated by the cnr nitroreductase, whereas 1,8-dinitropyrene and 1,6-dinitropyrene are scarcely activated by either SnrA or cnr nitroreductases [3].

Metabolic activation Bacterial mutagenicity Nitroreductase enzymology

Analytical Sensitivity: 1-Nitropyrene Achieves Sub-Femtomole Detection Limits via HPLC-Fluorescence with On-Line Reduction

1-Nitropyrene can be detected at sub-femtomole levels using HPLC with fluorescence detection after on-line reduction to its fluorescent amine derivative. A validated method using a zinc reduction column (4.0 mm i.d. × 10 mm) and an imidazole/HClO₄ (pH 6.8):acetonitrile mobile phase achieved detection limits (S/N = 3) of 20–30 fmol for 1-NP, 1-nitrosopyrene, and 1-aminopyrene [1]. An alternative HPLC-fluorescence method for ambient air samples achieved an even lower detection limit of 0.32 fmol per injection with a calibration range from 2 to 100 fmol [2]. These detection limits are achieved without derivatization prior to injection, leveraging the on-line reduction approach that converts non-fluorescent 1-NP to highly fluorescent 1-aminopyrene.

Analytical chemistry HPLC method development Environmental trace analysis

Photodegradation Profile: 1-Nitropyrene Undergoes Radical-Mediated Photolysis Yielding Hydroxymethyl, Methoxy, Hydroxy, and Nitroso Derivatives of Pyrene

The photodegradation of 1-nitropyrene proceeds via a radical mechanism, producing a characteristic profile of aromatic derivatives prior to complete destruction of the pyrene ring system. Under low-energy UV irradiation (up to 50% conversion), 1-NP yields aromatic hydroxymethyl, methoxy, hydroxy, and nitroso derivatives of pyrene. After massive UV irradiation (up to 6 hours with medium pressure Hg lamp), the pyrene aromatic system is destroyed, generating more polar low-molecular-weight compounds [1]. This degradation pathway has been confirmed using both conventional lamp sources (Xe and medium pressure Hg) and laser sources (XeCl excimer and Nd-YAG UV) [2]. In comparative photostability studies, the degradation rate of 3-nitrobenzanthrone in the presence of a radical sensitizer (anthraquinone) is comparable to that of 1-nitropyrene, though 1-NP is present in ambient air at significantly higher levels [3].

Environmental photochemistry Degradation product analysis Fate and transport studies

1-Nitropyrene (CAS 5522-43-0): Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Environmental Monitoring: Quantification of Diesel Exhaust Particulate Tracers in Ambient Air

1-Nitropyrene serves as a primary tracer for diesel exhaust particulate matter in ambient air monitoring programs. Its status as the most abundant nitro-PAH in diesel emissions [1], combined with validated HPLC-fluorescence methods achieving detection limits as low as 0.32 fmol/injection [2], enables reliable quantification even in low-volume PM₂.₅ samples from remote or low-pollution sites. Unlike dinitropyrene isomers, which occur at far lower environmental concentrations, 1-NP provides sufficient signal for robust quantification across a wide range of atmospheric conditions.

Genetic Toxicology: Positive Control for Classical Nitroreductase-Dependent Mutagenicity

1-Nitropyrene is an essential positive control compound for Ames test validation, specifically for confirming nitroreductase activity in Salmonella typhimurium tester strains. Its mutagenicity is reduced ten-fold in nitroreductase-deficient strains (TA98NR) relative to the parent TA98 [1], providing a sensitive indicator of enzyme functionality. Furthermore, its intermediate mutagenic potency—40-fold lower than chloro-PAHs but 4000-fold higher than pyrenequinones in TA100 [2]—positions 1-NP as an ideal calibration standard for assays spanning a broad dynamic range of mutagenic activities.

Carcinogenesis Research: Reference DNA Adduct for Comparative Mutagenesis Studies

The 1-nitropyrene-derived C8-guanine DNA adduct (dG-C8-AP) provides a well-characterized baseline for site-specific mutagenesis studies comparing the intrinsic mutagenicity of nitro-PAH adducts. With an established CpG deletion frequency of 1.7–1.9% in repair-competent E. coli (without/with SOS), this adduct serves as a low-mutagenicity reference against which more potent dinitropyrene adducts (inducing 6.8–15.1% deletions) can be quantitatively benchmarked [1]. This reference value is critical for structure-activity relationship studies of bulky DNA adducts derived from environmental nitroaromatics.

Analytical Method Development: Low-Level Calibration Standard for Nitro-PAH Trace Analysis

1-Nitropyrene is available as a certified reference material (BCR®) with purity suitable for gas chromatography and HPLC applications [1], making it the preferred calibration standard for developing and validating nitro-PAH analytical methods. Its sub-femtomole detectability via HPLC-fluorescence with on-line reduction [2] supports method validation at ultra-trace levels relevant to biological matrices and low-volume environmental samples, where dinitropyrene isomers may fall below practical detection limits due to their lower environmental abundance.

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